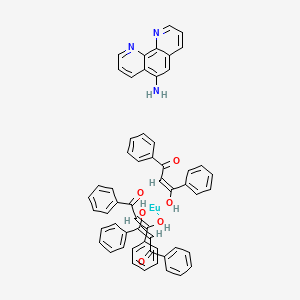
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) is a complex compound known for its light-emitting properties. It is often used in various scientific and industrial applications due to its unique luminescent characteristics. The compound consists of europium(III) ion coordinated with three 1,3-diphenyl-1,3-propanedionato ligands and one 5-amino-1,10-phenanthroline ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) typically involves the following steps:
Synthesis of 1,3-diphenyl-1,3-propanedione: This ligand is synthesized through a Claisen condensation reaction between benzaldehyde and acetophenone.
Preparation of 5-amino-1,10-phenanthroline: This ligand is synthesized through a series of reactions starting from 1,10-phenanthroline.
Complex Formation: The europium(III) ion is introduced to the ligands in a suitable solvent, such as ethanol, under reflux conditions. .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) undergoes various chemical reactions, including:
Substitution Reactions: The ligands can be substituted with other coordinating molecules under specific conditions.
Oxidation and Reduction: The europium(III) ion can undergo redox reactions, although these are less common due to the stability of the +3 oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other bidentate or tridentate ligands. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Strong oxidizing or reducing agents are required to change the oxidation state of europium.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For substitution reactions, the products are usually new europium complexes with different ligands.
科学的研究の応用
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) has several scientific research applications:
Chemistry: Used as a luminescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the fabrication of optical sensors and light-emitting devices
作用機序
The luminescent properties of Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) are due to the electronic transitions within the europium ion. When the compound absorbs light, electrons are excited to higher energy levels. As the electrons return to their ground state, they emit light, resulting in luminescence. The specific ligands in the compound help to stabilize the europium ion and enhance its luminescent properties .
類似化合物との比較
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar structure but without the amino group on the phenanthroline ligand.
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(4-methyl-1,10-phenanthroline): Similar structure with a methyl group on the phenanthroline ligand.
Uniqueness
The presence of the 5-amino group in Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline) enhances its ability to form hydrogen bonds and interact with other molecules, making it more versatile in various applications compared to its analogs .
特性
分子式 |
C57H45EuN3O6 |
|---|---|
分子量 |
1019.9 g/mol |
IUPAC名 |
europium;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/3C15H12O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11,16H;1-7H,13H2;/b2*14-11+;14-11-;; |
InChIキー |
SYNSZIOJZPYTHZ-UWZOBLFSSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC2=CC(=C3C(=C2N=C1)N=CC=C3)N.[Eu] |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


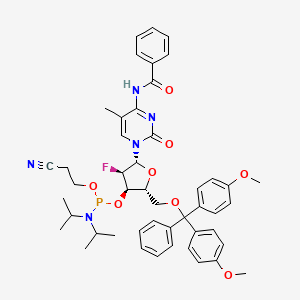

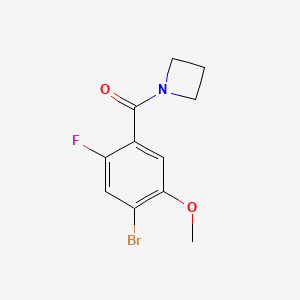
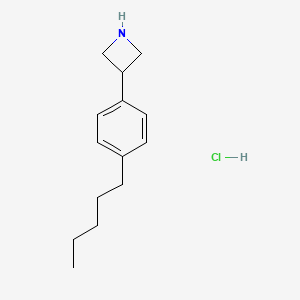
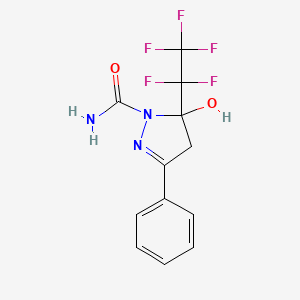

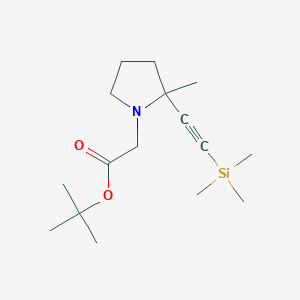

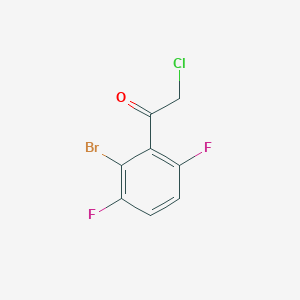
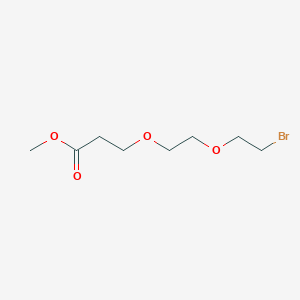
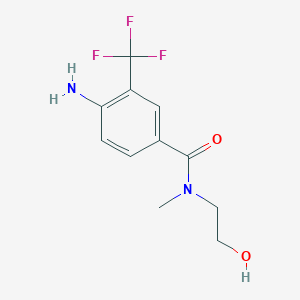
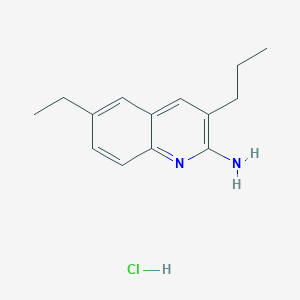
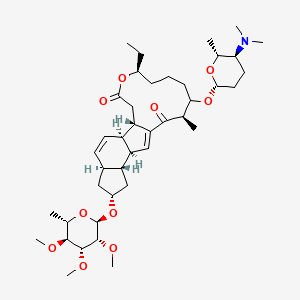
![Methyl 2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylate](/img/structure/B15339591.png)
